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Compound of Interest

Compound Name: 2-(Isopropyl(methyl)amino)ethanol

Cat. No.: B1584345

An In-depth Technical Guide to the Reactivity Profile of 2-(Isopropyl(methyl)amino)ethanol

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-
(Isopropyl(methyl)amino)ethanol (CAS No: 2893-49-4), a bifunctional molecule featuring a
tertiary amine and a primary alcohol. As a versatile building block in organic synthesis, its utility
spans pharmaceutical intermediates, polymer chemistry, and the development of specialty
chemicals. This document elucidates the distinct reactivity of each functional group, explores
potential synthetic pathways, details analytical characterization methods, and outlines critical
safety and handling protocols based on data from structurally analogous compounds. The
insights are tailored for researchers, scientists, and drug development professionals,
emphasizing the causal relationships behind experimental choices and providing actionable,
self-validating protocols.

Molecular Identity and Physicochemical Properties

2-(Isopropyl(methyl)amino)ethanol is an alkanolamine whose chemical behavior is dictated
by the interplay between a sterically hindered tertiary amine and a reactive primary hydroxyl
group. While extensive experimental data for this specific molecule is limited, its properties can
be reliably inferred from well-studied analogs like 2-(Isopropylamino)ethanol and 2-
(Methylamino)ethanol.

Table 1. Chemical Identifiers and Properties
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Property Value Source(s)
2-
IUPAC Name (isopropyl(methyl)amino)ethan-  [1]
1-ol
CAS Number 2893-49-4 [1]
Molecular Formula CeH1sNO [2]
Molecular Weight 117.19 g/mol [2]
2-(isopropyl-methyl-amino)-
Synonyms
ethanol
N ) ~159-172 °C (estimated based
Boiling Point [3]
on analogs)
) ~0.9 g/mL (estimated based on
Density [3]

analogs)

Core Reactivity Analysis

The molecule's reactivity is not merely the sum of its parts; the proximity of the nitrogen and
oxygen atoms influences its overall chemical behavior, including its potential as a chelating
ligand. The core reactivity stems from the nucleophilic and basic nature of the tertiary amine
and the nucleophilic and slightly acidic nature of the primary alcohol.

The Tertiary Amine Moiety

The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a
nucleophile. Its reactivity is moderated by the steric bulk of the isopropyl and methyl groups.

o Basicity: The tertiary amine readily accepts a proton from acids in exothermic neutralization
reactions to form ammonium salts.[4]

» Nucleophilicity & Quaternization: It can act as a nucleophile, attacking electrophilic centers. A
classic reaction is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to
form a quaternary ammonium salt. This transformation is fundamental in modifying the
molecule’s solubility and its application in phase-transfer catalysis.
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 Stability: Unlike secondary amines, this tertiary amine will not react with nitrites to form N-
nitrosamines, a crucial consideration in pharmaceutical development and safety assessment.
[5] However, the product is stable under standard ambient conditions.

The Primary Alcohol Moiety

The primary hydroxyl group is a versatile functional handle for a wide range of organic
transformations.

o Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a
variety of standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnOa, Jones
reagent for the carboxylic acid). The choice of reagent is critical for controlling the reaction
outcome.

 Esterification: It reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.
Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common
method.

» Etherification: The hydroxyl proton can be removed by a strong base (e.g., NaH) to form an
alkoxide, a potent nucleophile that can react with alkyl halides in Williamson ether synthesis
to produce ethers.

Bifunctional Reactivity

The presence of both N and O donor atoms allows 2-(Isopropyl(methyl)amino)ethanol to act
as a bidentate chelating ligand for various metal ions. This property is analogous to other
amino alcohols used in coordination chemistry to influence the stability, reactivity, and catalytic
properties of metal complexes.[6]
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Reactivity map for 2-(Isopropyl(methyl)amino)ethanol.
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Synthetic Pathways

The synthesis of 2-(Isopropyl(methyl)amino)ethanol can be approached through several
established methodologies for forming C-N bonds, typically starting from more readily available
precursors. The following protocols are proposed based on standard, reliable organic
transformations.

Protocol 1: Synthesis via Reductive Amination

This is a highly efficient and common method for preparing amines. The proposed pathway
involves the reaction of 2-(methylamino)ethanol with acetone, followed by reduction of the
intermediate iminium ion.

Causality: This one-pot procedure is favored for its high atom economy and the use of readily
available, inexpensive starting materials. Sodium borohydride is a mild and selective reducing
agent, making the protocol robust and safe for standard laboratory settings.

Methodology:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-
(methylamino)ethanol (1.0 equiv.) and methanol as the solvent. Cool the flask to 0 °C in an
ice bath.

e Imine Formation: Add acetone (1.1 equiv.) dropwise to the stirred solution. Stir the mixture at
0 °C for 30 minutes.

e Reduction: Slowly add sodium borohydride (NaBHa4) (1.5 equiv.) portion-wise, ensuring the
temperature remains below 10 °C.

e Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress via TLC or GC-
MS.

o Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol
under reduced pressure.
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o Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate the solvent. The crude product can be purified by vacuum distillation to yield

the final product.

—
v
Reactants:

2-(Methylamino)ethanol
Acetone
Methanol

1. Combine in Flask
Cool to 0°C
2. Add NaBHa4
Stir at RT for 12-18h
3. Quench with H20
Remove Solvent
4. Extract with
Organic Solvent
(5. Dry, Filter, Concentrate)

Final Product:
2-(Isopropyl(methyl)amino)ethanol
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Workflow for synthesis via reductive amination.

Spectroscopic & Analytical Characterization

Structural confirmation of the final product is paramount. A combination of NMR, IR, and mass
spectrometry provides a complete picture of the molecule's identity and purity. While
experimental spectra for this specific compound are not widely published, a predicted profile
can be constructed based on its structure.

Table 2: Predicted Spectroscopic Data
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Predicted Value &

Technique Feature .
Rationale

~3.6 ppm (t, 2H): -CH2-OH,
triplet due to coupling with
adjacent -CH2-N. ~2.7 ppm
(septet, 1H): -CH(CHs)z, septet
due to coupling with six methyl
protons. ~2.5 ppm (t, 2H): -N-
CH2-CHz-, triplet due to
coupling with adjacent -CH2-
OH. ~2.3 ppm (s, 3H): -N-CHs,

singlet as there are no

1H NMR Chemical Shift (5)

adjacent protons. ~1.0 ppm (d,
6H): -CH(CHs)2, doublet due to
coupling with the methine

proton.

~60 ppm: -CH2-OH carbon.
~58 ppm: -N-CHz- carbon. ~55

13C NMR Chemical Shift (d) ppm: -CH(CHs)2 carbon. ~42
ppm: -N-CHs carbon. ~18 ppm:
-CH(CHs3)2 carbons.

3400-3200 cm~1 (broad): O-H
stretch from the alcohol. 2970-
2800 cm™1 (strong): C-H

R Wavenumber (cm-3) alkane stretches. 1150-1050
cm~1 (strong): C-O stretch
from the primary alcohol. 1200-
1020 cm~1 (medium): C-N
stretch from the amine.

Protocol 2: Standard Analytical Workflow

Self-Validation: This protocol ensures trustworthy results by including an internal standard for
NMR calibration and a background scan for IR, which are self-validating steps to guarantee the
accuracy of the acquired data.
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Methodology:

Sample Preparation (NMR): Dissolve 10-20 mg of the purified product in ~0.7 mL of a
deuterated solvent (e.g., CDCIs) containing tetramethylsilane (TMS) as an internal standard.
[7] Transfer the solution to a 5 mm NMR tube.

NMR Acquisition: Acquire *H and 3C NMR spectra on a suitable spectrometer (e.g., 400 or
500 MHz). Use standard pulse programs. Calibrate the *H spectrum to the TMS signal at
0.00 ppm and the 13C spectrum to the solvent signal (e.g., 77.16 ppm for CDCIs).[7]

Sample Preparation (IR): For liquid samples, Attenuated Total Reflectance (ATR) is the most
straightforward method. Place a single drop of the neat liquid onto the ATR crystal.[7]

IR Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then,
acquire the sample spectrum over a range of 4000-400 cm™1,

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or
direct infusion). Electron lonization (EI) will provide fragmentation data useful for structural
confirmation.

Safety, Handling, and Stability

Given the lack of specific safety data for 2-(Isopropyl(methyl)amino)ethanol, a conservative
approach based on its functional groups and structurally similar amino alcohols is required.[4]

[5]

Table 3: Hazard Profile Summary (Extrapolated from Analogs)
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GHS Classification & .
Hazard Type Lo Precautionary Measures
Description

Do not eat, drink, or smoke

) ) when using. Wash skin
o Harmful if swallowed or in _
Acute Toxicity ) ] thoroughly after handling.
contact with skin.[4][5] ]
Wear protective gloves and

clothing.

_ Wear protective gloves,
Causes severe skin burns and ) )
] o clothing, eye protection, and
Corrosion/Irritation eye damage.[5] May cause ) )
) o face protection. Use only in a
respiratory irritation.[4] )
well-ventilated area.

. ) o Keep away from heat, sparks,
Flammability Combustible liquid.
open flames, and hot surfaces.

e Handling: Use in a well-ventilated area or under a chemical fume hood.[8] All equipment
used when handling the product must be grounded to prevent static discharge.[4] Avoid
breathing vapors and direct contact with skin and eyes.[5]

o Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5]
Keep separated from incompatible materials such as strong acids, acid halides, anhydrides,
and strong oxidizing agents.[4][8]

« Stability: The product is chemically stable under standard ambient conditions. It may
decompose on heating, potentially emitting toxic fumes of carbon oxides (CO, CO2) and
nitrogen oxides (NOXx).[5]

Applications in Research and Development

The unique structure of 2-(Isopropyl(methyl)amino)ethanol makes it a valuable intermediate
in several fields:

e Pharmaceutical Synthesis: As a building block, it can be used to construct more complex
molecules. Amino alcohols are key scaffolds in many active pharmaceutical ingredients
(APIs), including bronchodilators and local anesthetics, where the amino group is crucial for
interacting with biological targets.[2][9]
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e Polymer Chemistry: The hydroxyl group can be used to create polyester or polyurethane
chains, while the tertiary amine can act as a catalyst or a site for polymer modification.

o Corrosion Inhibitors: The ability of the amine to adsorb onto metal surfaces makes it a
candidate for formulations designed to prevent corrosion, particularly in industrial water
systems.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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